molecular formula C24H26N2O B2775592 1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine CAS No. 307339-62-4

1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine

Cat. No. B2775592
CAS RN: 307339-62-4
M. Wt: 358.485
InChI Key: YJEBQKGDMLAINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DBMI and belongs to the class of imidazolidines. DBMI has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of DBMI is not fully understood. However, it is believed that DBMI exerts its antimicrobial and antifungal effects by disrupting the cell membrane and cell wall of microorganisms. DBMI may also inhibit the activity of enzymes involved in cell metabolism. In cancer cells, DBMI induces cell death by activating apoptotic pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects
DBMI has been shown to have low toxicity in animal models. However, further studies are needed to determine the long-term effects of DBMI on human health. DBMI has been shown to have antioxidant properties and to reduce inflammation in animal models. DBMI has also been shown to improve glucose metabolism and to reduce insulin resistance in diabetic animal models.

Advantages and Limitations for Lab Experiments

DBMI has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has low toxicity in animal models. DBMI is also stable under normal laboratory conditions. However, DBMI has some limitations for lab experiments. It is not soluble in water, which limits its use in aqueous environments. DBMI also has limited stability in acidic and basic environments.

Future Directions

There are several future directions for the study of DBMI. In medicine, further studies are needed to determine the efficacy and safety of DBMI as an antimicrobial, antifungal, and anticancer agent in human models. In agriculture, further studies are needed to determine the optimal concentrations and application methods of DBMI for plant growth regulation and pest control. In materials science, further studies are needed to explore the catalytic and precursor properties of DBMI for the synthesis of other compounds. Overall, DBMI has the potential to be a valuable compound in various fields and warrants further study.

Synthesis Methods

DBMI can be synthesized by the reaction of benzylamine and 2-methoxybenzaldehyde in the presence of a catalyst such as sodium borohydride. This reaction leads to the formation of DBMI as a white crystalline solid. The purity of DBMI can be increased by recrystallization and purification techniques.

Scientific Research Applications

DBMI has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DBMI has been studied for its antimicrobial, antifungal, and anticancer properties. DBMI has been shown to inhibit the growth of various bacterial and fungal strains, including antibiotic-resistant strains. DBMI has also been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy. In agriculture, DBMI has been studied for its potential use as a plant growth regulator and pesticide. DBMI has been shown to increase the growth and yield of various crops and to protect plants from pests and diseases. In materials science, DBMI has been studied for its potential use as a catalyst and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

1,3-dibenzyl-2-(2-methoxyphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-27-23-15-9-8-14-22(23)24-25(18-20-10-4-2-5-11-20)16-17-26(24)19-21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEBQKGDMLAINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.